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Compound of Interest

Compound Name: N-methoxyphthalimide

Cat. No.: B154218

This technical guide provides a comprehensive overview of the spectroscopic data for N-
methoxyphthalimide (CAS RN: 1914-20-1), a significant chemical intermediate. The guide is
intended for researchers, scientists, and professionals in drug development and materials
science who utilize this compound in their work. We will delve into the core analytical
techniques used for its characterization, namely Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The underlying
principles of experimental choices and data interpretation are explained to provide a deeper
understanding of the molecule's structural features.

Introduction to N-methoxyphthalimide

N-methoxyphthalimide, with the systematic IUPAC name 2-methoxyisoindole-1,3-dione,
belongs to the class of N-alkoxyphthalimides. These compounds are notable for their utility as
precursors to O-substituted hydroxylamines and as versatile intermediates in organic synthesis.
[1] The introduction of the methoxy group on the nitrogen atom of the phthalimide scaffold
imparts unigue reactivity, making it a valuable building block in the synthesis of more complex
molecules, including pharmaceuticals and functional materials.[2][3][4][5] Accurate
characterization of N-methoxyphthalimide is paramount for its effective use, ensuring purity
and confirming its chemical identity.

Below is a diagram illustrating the molecular structure of N-methoxyphthalimide.

Caption: Molecular structure of N-methoxyphthalimide.
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Synthesis of N-methoxyphthalimide

A general and efficient method for the synthesis of N-alkoxyphthalimides involves the reaction
of N-hydroxyphthalimide with an appropriate alkyl halide in the presence of a base.[1] For N-
methoxyphthalimide, this would typically involve the methylation of N-hydroxyphthalimide.

Experimental Protocol

A common synthetic procedure is as follows:

e To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as
dimethylformamide (DMF), a base is added. 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU) has
been shown to be an effective base for this transformation, leading to high yields and clean
reactions.[1]

o A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the
reaction mixture at room temperature.

e The reaction is stirred for a specified period until completion, which can be monitored by thin-
layer chromatography (TLC).

o Upon completion, the reaction mixture is poured into a cold dilute acid solution (e.g., 1N HCI)
to precipitate the product.

e The solid product is collected by filtration, washed with water, and can be further purified by
recrystallization from a suitable solvent like ethanol to afford pure N-methoxyphthalimide.

This synthetic approach is depicted in the workflow diagram below.
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Caption: General workflow for the synthesis of N-methoxyphthalimide.

Spectroscopic Data

The following sections detail the available spectroscopic data for N-methoxyphthalimide,

which are crucial for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elucidating the structure.

Table 1: Mass Spectrometry Data for N-methoxyphthalimide

Parameter Value Source

Molecular Formula CoH7NOs3 [6]

Molecular Weight 177.16 g/mol [6]

Monoisotopic Mass 177.042593085 Da [6]
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A plausible fragmentation pathway for N-methoxyphthalimide in an electron ionization (EI)
mass spectrometer is initiated by the cleavage of the N-O bond, which is relatively weak. This
would lead to the formation of a methoxy radical (¢*OCHs) and a phthalimide radical cation, or
cleavage to form a methoxy cation and a phthalimide radical. Further fragmentation of the
phthalimide ring can also occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature search, detailed and verified *H and 3C NMR spectroscopic data for
N-methoxyphthalimide are not readily available in publicly accessible databases. While the
synthesis of N-alkoxyphthalimides is well-documented, specific spectral assignments for the
methoxy derivative are not consistently reported in these sources.

For comparison, the related compound N-methoxymethylphthalimide, an isomer, has reported
H NMR signals at approximately 3.41 ppm (singlet, 3H, OMe), 5.09 ppm (singlet, 2H,
NCH20Me), and in the aromatic region between 7.7-8.0 ppm (multiplet, 4H).[7] The 33C NMR
spectrum of this isomer shows signals at 167.3 ppm (C=0), 134.4 ppm (CH ar.), 132.1 ppm
(Cq), 123.6 ppm (CH ar.), 68.6 ppm (NCHz), and 57.3 ppm (OMe).[7] It is important to note that
these values are for an isomer and would differ for N-methoxyphthalimide.

Infrared (IR) Spectroscopy

Similar to the NMR data, a detailed and assigned IR spectrum for N-methoxyphthalimide is
not widely available in public spectral databases. However, based on its structure, the following
characteristic absorption bands can be predicted:

e C=0 Stretching: Two strong absorption bands are expected for the symmetric and
asymmetric stretching of the imide carbonyl groups, typically in the range of 1700-1800
cm~i.

e C-N Stretching: A band corresponding to the stretching of the C-N bond is expected, usually
in the region of 1300-1400 cm~1.

e C-O Stretching: The stretching vibration of the C-O bond of the methoxy group should
appear in the fingerprint region, typically around 1000-1200 cm™1,
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e Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching are expected just
above 3000 cm~1,

e Aromatic C=C Bending: Characteristic bands for the aromatic ring are expected in the 1400-
1600 cm~1 region.

Structural Confirmation

The crystal structure of N-methoxyphthalimide has been determined by X-ray crystallography,
providing definitive proof of its connectivity and conformation in the solid state.[6] This structural
data can be accessed through the Crystallography Open Database (COD) under the deposition
number 2240172.[6]

Conclusion

N-methoxyphthalimide is a valuable synthetic intermediate. While its synthesis and general
properties are understood, a comprehensive and publicly available set of its NMR and IR
spectroscopic data is currently lacking in the reviewed literature and databases. The available
mass spectrometry data confirms its molecular weight. For researchers working with this
compound, it is recommended to acquire and report this spectroscopic data to contribute to the
broader scientific knowledge base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b154218?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/pdf/10.1080/00397919208021609
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8695068/
https://pdfs.semanticscholar.org/98a8/34388d286cd1dda6bf4eb87bd5064b132dce.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.joc.4c00871
https://www.researchgate.net/figure/N-alkoxyphthalimides-from-nature-sources-Conditions-All-reactions-were-carried-out-with_fig3_365965538
https://pubchem.ncbi.nlm.nih.gov/compound/278066
https://www.scielo.br/j/jbchs/a/4cVnznhXxbmM3c4nRPQXvjr/?format=pdf&lang=en
https://www.benchchem.com/product/b154218#spectroscopic-data-for-n-methoxyphthalimide-nmr-ir-ms
https://www.benchchem.com/product/b154218#spectroscopic-data-for-n-methoxyphthalimide-nmr-ir-ms
https://www.benchchem.com/product/b154218#spectroscopic-data-for-n-methoxyphthalimide-nmr-ir-ms
https://www.benchchem.com/product/b154218#spectroscopic-data-for-n-methoxyphthalimide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154218?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

